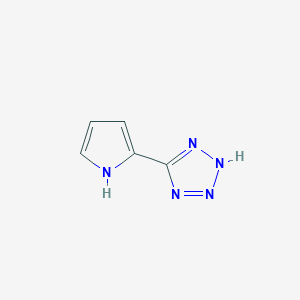

5-(1H-pyrrol-2-yl)-1H-tetrazole

Overview

Description

The compound “5-(1H-pyrrol-2-yl)-1H-tetrazole” contains a pyrrole ring and a tetrazole ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, that is composed of four carbon atoms and one nitrogen atom . Tetrazole is a class of heterocyclic compounds that contain a five-member ring made up of four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

The molecular structure of “5-(1H-pyrrol-2-yl)-1H-tetrazole” would be characterized by the presence of the pyrrole and tetrazole rings. The aromaticity of the pyrrole ring would contribute to the stability of the molecule .Chemical Reactions Analysis

Pyrrole is reactive due to the presence of a nitrogen atom in the ring. It can undergo electrophilic substitution reactions . Tetrazoles can act as bioisosteres for carboxylic acid functional groups and are often used in drug design .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(1H-pyrrol-2-yl)-1H-tetrazole” would be influenced by the characteristics of the pyrrole and tetrazole rings. For example, the compound would likely be polar due to the presence of nitrogen atoms .Scientific Research Applications

Molecular Structure and Network Formation

5-(1H-pyrrol-2-yl)-1H-tetrazole demonstrates unique properties in its molecular structure and network formation. Molecules of crystalline 1-(pyridin-2-yl)tetrazole associate through unique C–H⋯N interactions into a sheet structure. 5-(pyridin-2-yl)-1H-tetrazole forms a distinct six-connected 2-D network, a self-penetrating net, showcasing its structural complexity and potential for forming extended molecular networks (Rizk et al., 2005).

Catalysis and Continuous-Flow Reactions

5-(1H-pyrrol-2-yl)-1H-tetrazole has found applications in catalysis and continuous-flow reactions. Functionalized silica with 5-(pyrrolidin-2-yl)tetrazole, when packed into a microreactor, facilitates environmentally benign continuous-flow aldol reactions with impressive conversion efficiencies and stereoselectivities. This highlights its potential in sustainable chemistry and process optimization (Bortolini et al., 2012).

Protonation Properties and Gas-Phase Basicity

The compound's protonation properties and gas-phase basicity have been thoroughly studied. Analyses indicate that while pyrrole and furan primarily behave as carbon bases in the gas phase, their nitro derivatives preferentially protonate on the nitro group. Notably, both 1H-tetrazole and its 5-nitro derivative primarily protonate on the ring. These findings provide insights into the chemical behavior and reaction pathways of 5-(1H-pyrrol-2-yl)-1H-tetrazole derivatives (Esseffar et al., 2002).

Organocatalysis

The compound serves as an effective organocatalyst. Specifically, (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole catalyzes aldol reactions between acetone and various aldehydes with superior enantioselectivity compared to existing organocatalysts. This underlines its potential in stereoselective synthesis and drug development (Tong et al., 2008).

DNA Binding and Antioxidant Properties

Copper complexes with pyridyl–tetrazole ligands, including those derived from 5-(1H-pyrrol-2-yl)-1H-tetrazole, have been investigated for their DNA-binding and antioxidant properties. The complexes demonstrate avid binding to calf thymus DNA and exhibit noteworthy antioxidant activities, suggesting potential in therapeutic and bioactive applications (Reddy et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

The interaction of this compound with its targets and the resulting changes are subject to further investigation .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(1H-pyrrol-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c1-2-4(6-3-1)5-7-9-10-8-5/h1-3,6H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRUZMPMDDEEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953567 | |

| Record name | 5-(2H-Pyrrol-2-ylidene)-2,5-dihydro-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31602-66-1 | |

| Record name | 5-(1H-Pyrrol-2-yl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31602-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2H-Pyrrol-2-ylidene)-2,5-dihydro-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1417564.png)

![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417570.png)

![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)

![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)

![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)